3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
Systematic Nomenclature and Structural Characterization
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds, reflecting its intricate structural composition that combines multiple ring systems and functional groups. The compound's full systematic name indicates the presence of a tetrahydrobenzo[c]chromen-6-one core structure, which represents a saturated benzene ring fused to a chromenone system. The prefix "7,8,9,10-tetrahydro" specifically denotes the saturation of four consecutive carbon atoms in the benzene portion of the molecule, while the "6H" designation indicates the position of the ketone functionality within the chromenone ring system. The substituent "3-(oxiran-2-ylmethoxy)" describes the epoxide-containing side chain attached to the third position of the chromenone core, where the oxirane ring is connected through a methoxy linkage.
The molecular formula C₁₆H₁₆O₄ reveals the compound's composition of sixteen carbon atoms, sixteen hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 272.29 to 272.30 grams per mole depending on the measurement precision. The structural framework can be analyzed through its Simplified Molecular Input Line Entry System representation: C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4CO4)OC2=O, which systematically describes the connectivity pattern of all atoms within the molecule. This linear notation effectively captures the complex three-dimensional arrangement of the molecule, including the spatial relationship between the tetrahydrobenzo ring, the chromenone system, and the oxiran-2-ylmethoxy substituent.
Table 1: Fundamental Molecular Properties of this compound
The International Chemical Identifier key SLJDXOJQPSSCAB-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, enabling precise identification across chemical databases and research platforms. The computational chemistry analysis reveals important molecular descriptors including a topological polar surface area of 51.97 Ų, a calculated logarithmic partition coefficient of 2.4494, four hydrogen bond acceptors, zero hydrogen bond donors, and three rotatable bonds. These parameters collectively indicate moderate lipophilicity and limited conformational flexibility, characteristics that significantly influence the compound's potential interactions with biological systems and its behavior in various chemical environments.
Historical Context in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical trajectory of heterocyclic chemistry, particularly the evolution of coumarin and chromenone research that began in the early nineteenth century. The foundational work in this field traces back to 1820 when Heinrich Adolf Vogel first isolated coumarin from tonka beans, establishing the benzopyran core structure as a significant scaffold in organic chemistry. This initial discovery was paralleled by the independent work of Nicolas Jean Baptiste Gaston Guibourt in France, who also isolated coumarin in the same year and coined the term "coumarine" in his presentation to the Académie Royale de Médecine. The subsequent synthesis of coumarin by William Henry Perkin in 1868 marked a pivotal moment in synthetic organic chemistry, demonstrating that complex natural products could be recreated through laboratory methods.
The progression from simple coumarin structures to more complex derivatives like chromenones and their epoxide-functionalized analogs represents a natural evolution in heterocyclic chemistry methodology. The chromenone scaffold, also known as 1-benzopyran-4-one, emerged as a particularly valuable framework because of its presence in numerous biologically active natural and synthetic compounds. Research into heterocycles directly linked to the 3-position of benzopyran systems gained momentum in the latter half of the twentieth century, as chemists recognized the potential for creating multifunctional molecules that could serve as versatile building blocks for pharmaceutical and materials applications. The specific development of epoxide-functionalized chromenones like this compound represents a sophisticated approach to molecular design that combines the established chromenone pharmacophore with the reactive potential of epoxide groups.
The synthetic methodologies for creating such complex structures have evolved significantly from the early approaches used for simple coumarins. Modern synthetic strategies often employ multiple ring-forming reactions, selective functionalization techniques, and careful control of stereochemistry to achieve the desired molecular architecture. The incorporation of epoxide functionality specifically reflects advances in understanding how reactive electrophilic centers can be strategically positioned within complex molecular frameworks to enable subsequent chemical transformations. This approach has been particularly valuable in developing compounds that can serve as intermediates for further synthetic elaboration or as probes for studying biological systems.
Significance of Epoxide-Functionalized Chromenone Scaffolds
The strategic importance of epoxide-functionalized chromenone scaffolds in contemporary organic chemistry stems from their unique combination of structural stability and chemical reactivity, making them valuable platforms for both synthetic applications and biological investigations. The chromenone core provides a rigid, planar framework that can serve as a scaffold for organizing additional functional groups in predictable spatial arrangements, while the epoxide moiety introduces a highly reactive electrophilic center that can participate in a wide range of chemical transformations. This dual functionality enables these compounds to serve as versatile building blocks for creating more complex molecular architectures through controlled ring-opening reactions, nucleophilic additions, and other chemical modifications.
The significance of epoxide groups in synthetic chemistry extends beyond their reactivity to include their role as directing groups for stereoselective transformations and their utility in creating polymer networks through ring-opening polymerization processes. In the specific context of chromenone scaffolds, the epoxide functionality can be strategically positioned to enable regioselective modifications that would be difficult to achieve through other synthetic approaches. Research has demonstrated that epoxide-amine reactions can be particularly valuable for creating oligomeric and polymeric materials with controlled architectures, as shown in studies of epoxide-amine oligo-adducts synthesized through microwave-assisted catalytic processes.
Table 2: Synthetic Applications of Epoxide-Functionalized Chromenone Systems
The biological significance of epoxide-functionalized chromenone scaffolds relates to their potential for selective interactions with biological macromolecules, particularly proteins and nucleic acids that contain nucleophilic functional groups capable of reacting with the electrophilic epoxide center. This reactivity profile makes such compounds valuable as chemical probes for studying biological systems, as well as potential lead compounds for drug development efforts. The chromenone framework itself has been extensively studied for various biological activities, including interactions with enzymes involved in oxidative stress responses, inflammatory pathways, and cellular signaling cascades.
The development of sophisticated synthetic methodologies for creating epoxide-functionalized chromenone derivatives has opened new possibilities for designing compounds with tailored properties for specific applications. Recent advances in palladium-catalyzed coupling reactions, microwave-assisted synthesis, and stereoselective epoxidation techniques have made it possible to create complex molecular architectures with high precision and efficiency. These methodological advances have been particularly important for developing structure-activity relationships that can guide the rational design of new compounds with improved properties for specific applications.
Properties
IUPAC Name |
3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c17-16-14-4-2-1-3-12(14)13-6-5-10(7-15(13)20-16)18-8-11-9-19-11/h5-7,11H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJDXOJQPSSCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4CO4)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the following steps:
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Starting Material Preparation: : The synthesis begins with the preparation of the chromenone core. This can be achieved through various methods, such as the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
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Etherification: : The final step involves the etherification of the epoxide with a suitable alcohol or phenol under basic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The oxirane group can undergo oxidation to form diols. Common oxidizing agents include peracids and osmium tetroxide.
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Reduction: : Reduction of the chromenone core can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
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Substitution: : The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Diols: From oxidation of the oxirane group.
Dihydro derivatives: From reduction of the chromenone core.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is used as a building block for the synthesis of more complex molecules. Its reactive oxirane group makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological activities. Chromenes and their derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of the oxirane group can enhance the compound’s reactivity with biological molecules, potentially leading to novel therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its reactive functional groups. It may also find applications in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets. The oxirane group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The chromenone core can interact with cellular receptors and enzymes, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Key Observations :
- Epoxide vs.
- Alkyl vs. Reactive Groups : Alkyl chains (e.g., ethoxy, chloro-pentyloxy) enhance lipophilicity, aiding cell permeability, while the epoxide may reduce membrane penetration due to increased polarity .
Fluorescent and Metal-Sensing Properties
THU-OH and its unsaturated analogue URO-B (3-Hydroxy-6H-benzo[c]chromen-6-one) exhibit selective “turn-off” fluorescence in the presence of Fe³⁺, attributed to hydroxyl-mediated chelation . In contrast, the target compound’s epoxide group lacks direct metal-coordinating capacity, suggesting divergent fluorescent behavior.
PDE2 Inhibition
Derivatives of 7,8,9,10-tetrahydrobenzo[c]chromen-6-one with alkoxy substituents (e.g., 4c, IC₅₀ = 34.35 μM) show improved PDE2 inhibition compared to hydroxylated leads (THU-OH, IC₅₀ = 93.24 μM) . The epoxide’s steric and electronic profile may alter binding to the PDE2 active site, though this remains untested.
Cholinesterase Inhibition
3-(5-Chloropentyloxy) derivatives demonstrated moderate cholinesterase inhibition, suggesting alkyl chain length and electronegative groups enhance activity . The epoxide’s reactivity could either improve target engagement (via covalent binding) or reduce stability in biological systems.
Data Tables
Table 1. Comparative Physicochemical Properties
| Compound | LogP* | Water Solubility (mg/mL)* | Fluorescence λₑₓ/λₑₘ (nm) |
|---|---|---|---|
| Target Compound | 2.1 | 0.12 | N/A |
| THU-OH | 2.8 | 0.05 | 350/450 |
| 3-Ethoxy derivative (4a) | 3.0 | 0.08 | N/A |
*Predicted using ChemAxon software.
Biological Activity
3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound that features a unique molecular structure characterized by an oxirane (epoxide) group and a benzochromene framework. Its molecular formula is C₁₆H₁₆O₄, with a molecular weight of 272.30 g/mol. This compound belongs to the class of chromenes, which are known for their diverse biological activities and potential pharmacological properties.
Structural Characteristics
The compound's structure includes:
- Oxirane Group : A three-membered cyclic ether that enhances reactivity.
- Benzochromene Core : A fused ring system combining benzene and chromenone structures, which is significant in many biological applications.
Potential Pharmacological Properties
- Anti-inflammatory Activity : Chromenes have shown potential in reducing inflammation through various mechanisms.
- Anticancer Properties : Some derivatives exhibit cytotoxicity against cancer cell lines.
- Antimicrobial Effects : The presence of functional groups may enhance interaction with microbial targets.
Research Findings
Despite its promising structure, specific studies focusing on the biological activity of this compound are scarce. The following table summarizes potential areas of activity based on related chromene compounds:
| Activity Type | Related Compounds | Findings |
|---|---|---|
| Anti-inflammatory | Various chromenes | Exhibited inhibition of pro-inflammatory cytokines in vitro. |
| Anticancer | 7-hydroxychromone | Induced apoptosis in cancer cell lines through mitochondrial pathways. |
| Antimicrobial | Chromene derivatives | Showed activity against Gram-positive and Gram-negative bacteria. |
Case Studies
While specific case studies on this compound are not available, related research on similar compounds provides insights into its potential applications:
- Cytotoxicity Studies : Research on related chromene derivatives has demonstrated significant cytotoxic effects against human cancer cell lines such as HL-60 and MCF-7.
- Mechanism of Action : Studies indicate that chromenes may interact with cellular signaling pathways that regulate apoptosis and cell proliferation.
Q & A
Q. What are the recommended synthetic routes for 3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?
The synthesis typically involves multi-step pathways. A common approach is:
- Core formation : Condensation of resorcinol with ethyl 2-oxocyclohexanecarboxylate using ZrCl4 as a catalyst to form the tetrahydrobenzo[c]chromen-6-one scaffold .
- Epoxide introduction : Reacting the hydroxyl group at position 3 with epichlorohydrin under basic conditions to install the oxiran-2-ylmethoxy substituent .
- Purification : Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) and recrystallization for high-purity yields.
Q. How can the compound’s structure be confirmed analytically?
Key methods include:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify substitution patterns (e.g., δ 4.07 ppm for oxiran protons) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z calculated for C19H20O4: 324.1362) .
- FTIR : Peaks at ~1250 cm<sup>-1</sup> (C-O-C epoxide) and ~1700 cm<sup>-1</sup> (chromenone carbonyl) .
Q. What preliminary assays assess its biological activity?
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Antioxidant potential : DPPH radical scavenging assay, comparing IC50 to ascorbic acid .
Advanced Research Questions
Q. How does the epoxide group influence its chemical reactivity?
The oxiran moiety enables:
- Nucleophilic ring-opening : React with amines (e.g., piperazine) or thiols to form derivatives with modified solubility/bioactivity .
- Crosslinking : Potential use in polymer chemistry via epoxy-amine reactions .
- Stability studies : Monitor degradation under acidic/basic conditions using HPLC to assess hydrolytic susceptibility .
Q. What advanced techniques elucidate its mechanism of action in therapeutic contexts?
- Molecular docking : Simulate interactions with targets like PDE2 (PDB: 4HTX) to predict binding affinities .
- Enzyme inhibition assays : Measure IC50 against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based kits .
- Transcriptomic analysis : RNA-seq to identify differentially expressed genes in treated cancer cells .
Q. How can fluorescence properties be exploited for metal sensing?
- Spectrofluorometry : Titrate with metal ions (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>) in acetic acid buffer; monitor emission at λex/λem = 320/450 nm .
- Selectivity testing : Compare fluorescence enhancement/quenching across transition metals to identify specificity (e.g., Fe<sup>3+</sup> vs. Zn<sup>2+</sup>) .
Q. How to resolve contradictions in reported biological activity data?
- Structural analogs : Compare substituent effects (e.g., chloro vs. methoxy groups) using SAR studies .
- Dose-response validation : Replicate assays across multiple labs with standardized protocols (e.g., ISO 20776-1 for antimicrobial testing) .
- Meta-analysis : Pool data from analogues (e.g., urolithins) to identify trends in bioactivity .
Q. What computational methods predict toxicity and pharmacokinetics?
- ADME prediction : Use SwissADME to estimate bioavailability, BBB permeability, and CYP450 interactions .
- Toxicity profiling : Apply ProTox-II for virtual screening of hepatotoxicity and mutagenicity .
- MD simulations : Assess stability in lipid bilayers (e.g., CHARMM-GUI) to predict membrane penetration .
Methodological Considerations
Q. How to optimize synthetic yield and purity?
Q. What strategies enhance fluorescence quantum yield?
- Substituent engineering : Introduce electron-donating groups (e.g., -OH, -OCH3) at position 4 to stabilize excited states .
- Solvent effects : Test polar aprotic solvents (e.g., DMSO) to reduce quenching .
- Metal coordination : Chelate with lanthanides (e.g., Eu<sup>3+</sup>) for time-resolved fluorescence applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
